molecular formula C8H11F3O B13726947 1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol

Cat. No.: B13726947
M. Wt: 180.17 g/mol
InChI Key: QDSWYZPZBZHRHZ-UHFFFAOYSA-N
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Description

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol is a fluorinated secondary alcohol featuring two cyclopropyl groups and a trifluoromethyl moiety attached to the ethanol backbone. These analogs are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors like GLPG3667 .

Key properties inferred from analogs include:

  • Molecular weight: ~180–200 g/mol (estimated for dicyclopropyl variant).
  • pKa: ~12–12.5 (slightly higher than 2,2,2-trifluoroethan-1-ol due to electron-donating cyclopropyl groups) .
  • Lipophilicity (LogP): Expected to exceed 1.5, making it more hydrophobic than aryl-substituted analogs .

Properties

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

1,1-dicyclopropyl-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7(12,5-1-2-5)6-3-4-6/h5-6,12H,1-4H2

InChI Key

QDSWYZPZBZHRHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoroethanol .

Scientific Research Applications

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to various biochemical effects. The compound may inhibit specific enzymes or modulate receptor activity, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Mono-Cyclopropyl Derivatives

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (CAS: 1993-77-7):

  • Molecular weight : 140.11 g/mol.
  • pKa : 12.40 ± 0.20.
  • Boiling point : 75–77°C at 110 Torr.
  • Applications : Used in Ullmann coupling reactions to synthesize tyrosine kinase inhibitors .

Aryl-Substituted Derivatives

1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (C156):

  • Molecular weight : 238.59 g/mol.
  • Synthesis : Prepared via nucleophilic substitution or cross-coupling reactions.
  • Applications : Intermediate in anti-inflammatory and anticancer agents .

1-(3-Nitrophenyl)-2,2,2-trifluoroethan-1-ol :

  • Toxicity : Acute oral toxicity (rat LD₅₀) data unavailable, but structurally similar 2,2,2-trifluoroethan-1-ol has a pLD₅₀ of 2.62 .
  • Reactivity : Nitro groups may increase metabolic stability but pose synthesis challenges .

Heteroaryl-Substituted Derivatives

(1R)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol :

  • CAS : 1412260-92-4.

Dicyclopropyl Analogs

1,1-Dicyclopropyl-2-(2-fluorophenyl)ethan-1-ol (11ej):

  • Molecular weight : 232.28 g/mol.
  • Key feature: Enhanced steric bulk compared to mono-cyclopropyl analogs, improving selectivity in enzyme inhibition .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) pKa LogP (Estimated) Key Applications References
1,1-Dicyclopropyl-2,2,2-TFEO* Two cyclopropyl, -CF₃ ~196.15 ~12.5 1.8–2.2 Hypothetical CNS drug design N/A
1-Cyclopropyl-2,2,2-TFEO Cyclopropyl, -CF₃ 140.11 12.40 1.36 Kinase inhibitor synthesis
2,2,2-Trifluoroethan-1-ol -CF₃ 100.04 ~12.0 0.88 Carboxylic acid bioisostere
1-(4-Chloro-3-MePh)-2,2,2-TFEO 4-Cl-3-MePh, -CF₃ 238.59 N/A ~2.5 Anti-inflammatory agents
1-(3-Nitrophenyl)-2,2,2-TFEO 3-NO₂Ph, -CF₃ 221.12 N/A ~1.9 Metabolic studies

*TFEO = trifluoroethan-1-ol

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